![molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8](/img/structure/B1296941.png)

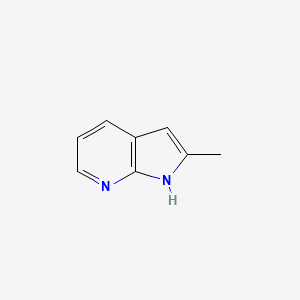

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHFUUVUHNOJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342574 | |

| Record name | 2-Methyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-48-8 | |

| Record name | 2-Methyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the 7-Azaindole Core and the Role of the 2-Methyl Analogue

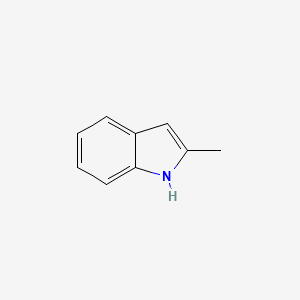

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an excellent bioisostere for the indole nucleus, often conferring improved physicochemical properties such as enhanced solubility and bioavailability.[1]

This guide focuses on a key derivative of this important heterocyclic system: 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). The introduction of a methyl group at the 2-position of the pyrrole ring is not a trivial modification. This small alkyl group can provide crucial hydrophobic interactions within the binding pockets of target proteins, significantly enhancing potency and selectivity. This has been repeatedly demonstrated in the development of potent kinase inhibitors, where the 2-methyl substituent plays a pivotal role in achieving the desired pharmacological activity. Consequently, this compound has become an indispensable building block in the synthesis of complex pharmaceutical agents, including advanced kinase inhibitors for oncology.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and drug design.

Core Physicochemical Properties

| Property | Value/Description | Source(s) |

| CAS Number | 23612-48-8 | [4] |

| Molecular Formula | C₈H₈N₂ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | Not explicitly reported for the 2-methyl isomer. The parent 7-azaindole melts at 105-107 °C.[5] The 6-methyl isomer has a reported melting point of 140 °C.[6] | |

| Boiling Point | Not explicitly reported. The parent 7-azaindole boils at 270 °C.[5] | |

| Solubility | Slightly soluble in Chloroform and Methanol.[7] |

Spectroscopic Characterization

Spectroscopic data is vital for reaction monitoring and structural confirmation. While a complete, assigned high-resolution spectrum for this compound is not publicly available, data from suppliers confirms its ¹H NMR spectrum is consistent with the structure.[4] Based on the known spectra of 7-azaindole and general principles of NMR spectroscopy, the following assignments can be predicted.

¹H NMR Spectroscopy (Predicted): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyridine ring (H4, H5, H6) will exhibit characteristic coupling patterns (doublets and a doublet of doublets).

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon will appear at a high field (around 10-20 ppm), while the aromatic and heteroaromatic carbons will resonate in the 100-150 ppm region.

Synthesis of the 2-Methyl-7-Azaindole Scaffold

The construction of the 7-azaindole core is a pivotal step in the synthesis of numerous pharmaceuticals. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Primary Synthetic Route: Cyclization of 2-Acetamido-3-methylpyridine

A robust and high-yielding method for the industrial-scale production of 2-Methyl-7-azaindole starts from the readily available 2-amino-3-methylpyridine.[8] This two-step process involves an initial acylation followed by a base-mediated cyclization.

Workflow Diagram:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Acetamido-3-methylpyridine [8]

-

To a solution of 2-amino-3-methylpyridine in toluene, add acetic anhydride (1 to 3 molar equivalents).

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Maintain the temperature and stir for 1 to 72 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and isolate the product, 2-acetamido-3-methylpyridine, through standard workup procedures such as crystallization or chromatography.

Causality: The acylation of the amino group is a necessary step to activate the molecule for the subsequent cyclization. The acetyl group provides the second carbon atom required for the formation of the pyrrole ring.

Step 2: Synthesis of this compound [8]

-

In a suitable high-temperature reaction vessel, dissolve 2-acetamido-3-methylpyridine in N-methylaniline.

-

Add sodium amide (1 to 3 molar equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 200-300 °C.

-

Maintain the high temperature for 10 to 120 minutes. The strong base (sodium amide) facilitates the deprotonation of the methyl group of the picoline ring and the amide N-H, initiating an intramolecular condensation reaction.

-

After the reaction is complete, cool the mixture and carefully quench the excess sodium amide.

-

Isolate the final product, this compound, by extraction and subsequent purification, typically by crystallization or column chromatography. This process has been reported to yield a product with a purity of ≥99.5% and a total yield exceeding 60%.[8]

Trustworthiness: This self-validating system relies on the high-yielding and well-established nature of both the acylation and the base-catalyzed intramolecular cyclization (a variation of the Madelung indole synthesis). The high purity of the final product underscores the efficiency of this protocol.

Alternative Synthetic Strategies

While the above method is highly effective, other synthetic approaches to the 7-azaindole core are noteworthy, particularly for accessing diverse substitution patterns. These include:

-

Palladium-Catalyzed Annulation: This method involves the reaction of ortho-iodoarylamines with reagents like allyl acetate in the presence of a palladium catalyst to construct the pyrrole ring.[9]

-

Fischer Indole Synthesis: This classic indole synthesis can be adapted for azaindoles, typically by reacting a pyridylhydrazine with a suitable ketone or aldehyde under acidic conditions.[10]

-

Domino Reactions: Novel one-pot methods have been developed using readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes, where the choice of alkali-amide base can selectively yield either 7-azaindoles or their reduced 7-azaindoline counterparts.[1]

Chemical Reactivity and Derivatization

The unique electronic nature of the 7-azaindole scaffold, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates its reactivity and provides multiple avenues for functionalization.

Reactivity Overview Diagram:

Caption: Key reactivity sites of this compound.

Electrophilic Substitution

The pyrrole ring is significantly more reactive towards electrophiles than the pyridine ring. Electrophilic substitution reactions, such as halogenation, nitration, and nitrosation, occur predominantly at the C3 position, which has the highest electron density.[11][12]

Protocol: C3-Bromination using N-Bromosuccinimide (NBS)

-

Dissolve this compound in a suitable aprotic solvent such as acetonitrile or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Causality: NBS provides a source of electrophilic bromine (Br⁺) which is readily attacked by the electron-rich C3 position of the pyrrole ring. The use of NBS is often preferred over elemental bromine (Br₂) for better selectivity and milder reaction conditions.[13]

N-Functionalization

The pyrrole nitrogen (N1) is acidic and can be readily deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion. This nucleophilic anion can then be reacted with various electrophiles to introduce substituents at the N1 position.[14]

General Procedure for N-Alkylation:

-

Suspend sodium hydride (as a 60% dispersion in mineral oil) in a dry, aprotic solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for approximately 30-60 minutes until hydrogen evolution ceases.

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) and continue stirring at room temperature until the reaction is complete.

-

Carefully quench the reaction with water and extract the product.

Cross-Coupling Reactions

Halogenated 7-azaindole derivatives are exceptionally valuable intermediates for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. The C3-bromo derivative, synthesized as described above, or other halogenated analogues at positions C4, C5, or C6, can be utilized in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[9][15]

Example: Suzuki Coupling The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide.[16] A 3-bromo-2-methyl-7-azaindole derivative can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the C3 position, a common strategy in the synthesis of kinase inhibitors.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[17]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. The 7-azaindole moiety is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.

Diagram of Hinge-Binding Interaction:

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

Key Drug Intermediates

This compound is a key intermediate in the synthesis of several clinically investigated and approved drugs.

-

BMS-645737: This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. This compound serves as a crucial building block in its synthesis.[2]

-

Vemurafenib (Zelboraf®): While the final drug contains a 7-azaindole core, its synthesis often starts from a pre-functionalized 7-azaindole, such as 5-bromo-7-azaindole, highlighting the importance of this scaffold in the development of groundbreaking drugs for melanoma.[8]

-

Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF1R), pexidartinib is used to treat tenosynovial giant cell tumors. Its synthesis also relies on the functionalization of a 7-azaindole core structure.[3]

Conclusion

This compound is far more than just another heterocyclic compound; it is a validated, privileged scaffold that has proven its worth in the rigorous landscape of drug discovery. Its unique combination of structural features, predictable reactivity, and ability to form key interactions with biological targets makes it an invaluable tool for medicinal chemists. The synthetic routes are well-established, allowing for reliable production, and its versatile reactivity provides a platform for extensive derivatization and optimization. As the demand for targeted therapeutics continues to grow, the importance of foundational building blocks like 2-Methyl-7-azaindole in the creation of next-generation medicines is set to increase even further.

References

- This compound - LabSolutions | Lab Chemicals & Equipment. [URL: https://www.labsolutions.com/product/2-methyl-1h-pyrrolo-2-3-b-pyridine-23612-48-8]

- CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents. [URL: https://patents.google.

- Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. [URL: https://eureka.patsnap.

- Head-to-head comparison of different synthesis routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine - Benchchem. [URL: https://www.benchchem.com/head-to-head-comparison-of-different-synthesis-routes-for-1-methyl-1h-pyrrolo-2-3-b-pyridine]

- How to synthesize PLX3397 (Pexidartinib)? - ChemicalBook. [URL: https://www.chemicalbook.com/article/how-to-synthesize-plx3397-pexidartinib.htm]

- 1H-pyrrolo[2,3-b]pyridine, 2-methyl - Pipzine Chemicals. [URL: https://www.pip-zine.com/products/1h-pyrrolo-2-3-b-pyridine-2-methyl-.html]

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06461a]

- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [URL: https://www.ajol.info/index.php/bcse/article/view/245224]

- This compound | Drug Intermediate | MedChemExpress. [URL: https://www.medchemexpress.com/2-methyl-1h-pyrrolo-2-3-b-pyridine.html]

- 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/23612-48-8_1hnmr.htm]

- Certificate of Analysis - MedchemExpress.com. [URL: https://www.medchemexpress.com/cas_23612-48-8.html]

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [URL: https://www.mdpi.com/1420-3049/23/10/2673]

- Azaindole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-azaindoles.shtm]

- 7-Azaindole CAS#: 271-63-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6326169.htm]

- (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. [URL: https://www.researchgate.net/publication/281351187_The_Fischer_Reaction_in_the_Synthesis_of_23-Disubstituted_7-Azaindoles]

- This compound | 23612-48-8 | Benchchem. [URL: https://www.benchchem.com/product/b17877]

- Cas 824-51-1,6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | lookchem. [URL: https://www.lookchem.com/cas-824/824-51-1.html]

- N-Bromosuccinimide - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/]

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. [URL: https://www.researchgate.net/publication/228414992_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00339b]

- Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02760]

- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. [URL: https://www.atlanchimpharma.com/wp-content/uploads/2016/09/azaindole-palladium-coupling.pdf]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062771/]

- CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9336538/]

- Pexidartinib (PLX3397) – CSF1R Inhibitor | APExBIO. [URL: https://www.apexbt.com/pexidartinib-plx3397]

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl2_322744749]

- 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ee7ba]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.09%3A_Suzuki-Miyaura_Coupling]

- 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30587063/]

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [URL: https://www.researchgate.net/publication/230872886_Synthesis_and_microwave-promoted_Suzuki-Miyaura_cross-coupling_reactions_of_5-bromo-133-trimethyl-13-dihydro-6'H-spiroindole-22'-piperidin-6'-one]

- This compound - Pipzine Chemicals. [URL: https://www.pip-zine.com/product/2-methyl-1h-pyrrolo-2-3-b-pyridine.html]

- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. [URL: https://patents.google.

- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488056/]

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151590/]

- Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710002011]

- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056965/]

- Best 7-Azaindole Manufacturers & Suppliers in USA - Alkali Metals. [URL: https://www.alkalimetals.com/7-azaindole.php]

- Best 7-Azaindole Manufacturers & Suppliers in USA - Alkali Metals. [URL: https://www.alkalimetals.com/7-azaindole.php]

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook. [URL: https://www.chemicalbook.com/article/7-azaindole-a-versatile-scaffold-for-developing-kinase-inhibitors.htm]

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. [URL: https://www.researchgate.net/publication/322444319_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR spectrum [chemicalbook.com]

- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine(7546-38-5) 1H NMR spectrum [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. alkalimetals.com [alkalimetals.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 17. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Significance of the 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 7-azaindole scaffold, a bioisostere of indole, is a prominent member of this class.[1] By replacing a single carbon atom in the indole's benzene ring with nitrogen, the 7-azaindole core acquires unique electronic properties, solubility profiles, and hydrogen bonding capabilities that are highly advantageous for drug design.[2] This scaffold is a cornerstone in the development of therapeutics targeting a host of diseases, from cancer to neurodegenerative disorders.[3][4]

This guide focuses specifically on 2-Methyl-7-azaindole , a key derivative that serves as a fundamental building block for more complex active pharmaceutical ingredients (APIs). We will explore its structure, properties, synthesis, and critical role in the development of targeted therapies, particularly kinase inhibitors.

Part 1: Molecular Structure and Physicochemical Properties

2-Methyl-7-azaindole, systematically named 2-methyl-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system.[5][6] The methyl group at the C2 position and the nitrogen atom at the N7 position are critical features that influence its chemical reactivity and biological interactions.[6]

Caption: Chemical structure of 2-Methyl-7-azaindole (C₈H₈N₂).

Quantitative Data Summary

The fundamental physicochemical properties of 2-Methyl-7-azaindole are summarized below. These parameters are essential for researchers in designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 23612-48-8 | [7] |

| Molecular Formula | C₈H₈N₂ | [7][8] |

| Molecular Weight | 132.16 g/mol | [7][8] |

| Appearance | Brown to Off-white solid | [7][9] |

| Melting Point | 136-142 °C | [7] |

| pKa | 14.45 ± 0.40 (Predicted) | [7] |

| Solubility | Soluble in DMSO | [9] |

| Storage | Sealed in dry, room temperature | [7] |

Part 2: Synthesis Methodology - A Robust Protocol

The synthesis of 2-Methyl-7-azaindole can be achieved through various routes.[10][11] A particularly robust and scalable method involves a two-step process starting from 2-amino-3-methylpyridine, as detailed in patent literature.[12] This approach is favored for its accessible starting materials, mild reaction conditions, and high yield, making it suitable for industrial production.[12]

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for 2-Methyl-7-azaindole.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods.[12]

Step 1: Acylation of 2-Amino-3-methylpyridine

-

Setup: To a reaction vessel equipped with a stirrer and reflux condenser, add 2-amino-3-methylpyridine and toluene as the solvent.

-

Reagent Addition: Slowly add acetic anhydride to the mixture. A typical molar ratio is 1:1 to 1:3 of the amine to the anhydride.[12] The reaction is exothermic; maintain control over the addition rate.

-

Reaction: Heat the mixture to 60-80 °C and maintain for 1 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture. The product, 2-acetamido-3-methylpyridine, can be isolated through crystallization or solvent evaporation.

-

Expert Insight: The use of acetic anhydride is a classic and efficient method for acylating the amino group. This step is crucial as it forms the acetyl group that will participate in the subsequent intramolecular cyclization. Toluene is an excellent solvent choice due to its appropriate boiling point and its ability to azeotropically remove any water byproducts.

Step 2: Intramolecular Cyclization

-

Setup: In a high-temperature reaction vessel, dissolve the 2-acetamido-3-methylpyridine intermediate in N-methylaniline, which acts as a high-boiling point solvent.

-

Reagent Addition: Add sodium amide (NaNH₂) to the mixture. The molar ratio of the intermediate to sodium amide is typically between 1:1 and 1:3.[12]

-

Reaction: Heat the reaction mixture to a high temperature, typically 250-260 °C, for 10-120 minutes.[12] This harsh condition is necessary to facilitate the cyclization.

-

Workup and Purification: Cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 2-Methyl-7-azaindole with a purity often exceeding 99.5%.[12]

-

Expert Insight: This is a variation of the Madelung indole synthesis.[11] The strong base, sodium amide, deprotonates both the amide nitrogen and the methyl group, creating nucleophilic centers. The subsequent intramolecular cyclization and elimination of water form the pyrrole ring. N-methylaniline is used as the solvent because its high boiling point is necessary to achieve the required reaction temperature.

Part 3: Applications in Drug Discovery

The true value of 2-Methyl-7-azaindole lies in its role as a versatile scaffold for developing highly specific and potent inhibitors of protein kinases.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13]

The Pharmacophore: A Kinase Hinge-Binder

The 7-azaindole moiety is an exceptional "hinge-binding" motif.[14] The ATP binding site of most kinases has a flexible "hinge" region. The 7-azaindole scaffold can form two critical hydrogen bonds with the backbone of this hinge region: one via the pyrrole N-H group (as a donor) and the other via the pyridine N7 atom (as an acceptor).[14][15] This bidentate interaction mimics the way adenine (from ATP) binds, allowing 7-azaindole derivatives to act as potent ATP-competitive inhibitors.

Caption: 2-Methyl-7-azaindole as a kinase hinge-binding pharmacophore.

Case Studies in Drug Development

-

PI3K Inhibitors: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer.[13] Novel 7-azaindole derivatives have been developed as potent PI3K inhibitors. By using the 2-methyl-7-azaindole core as a starting point, chemists can explore structure-activity relationships (SAR) by adding substituents at other positions to improve potency and selectivity against different PI3K isoforms.[13][16]

-

CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a target for treating hematological malignancies. Starting from screening hits, researchers have optimized compounds to feature a 7-azaindole core, leading to the discovery of highly potent and selective CDK9 inhibitors with desirable pharmacokinetic properties for transient, in-vivo target engagement.[17]

-

Other Kinase Targets: The scaffold has been instrumental in developing inhibitors for a wide array of other kinases, including Aurora kinases, DYRK1A, and more, underscoring its versatility.[1][15] The methyl group at the C2 position often serves as a crucial anchor or a vector for further chemical modification to explore the kinase's active site and achieve higher potency and selectivity.[13]

Conclusion

2-Methyl-7-azaindole is more than just a chemical compound; it is a foundational tool in the modern drug discovery arsenal. Its unique structure provides the ideal geometry and hydrogen-bonding pattern to effectively target the highly conserved ATP binding site of protein kinases. With a robust and scalable synthesis, this molecule provides an accessible starting point for the development of next-generation targeted therapies. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and application of 2-Methyl-7-azaindole is essential for innovating in the competitive field of oncology and beyond.

References

-

Batra, S., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Protheragen. (n.d.). 2-Methyl-7-azaindole. Available at: [Link]

-

Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9. Available at: [Link]

-

Bissy, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10635-10667. Available at: [Link]

-

PubChemLite. (n.d.). 2-methyl-7-azaindole (C8H8N2). Available at: [Link]

- Google Patents. (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole.

-

Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-7-azaindole. Available at: [Link]

-

Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(8), 1541-1554. Available at: [Link]

-

Organic Chemistry Frontiers. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

-

CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. Available at: [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via.... Available at: [Link]

-

Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(40), 14590-14596. Available at: [Link]

-

Zhang, H., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Omega, 3(11), 15237-15245. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Available at: [Link]

-

ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Available at: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4006. Available at: [Link]

-

ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

-

MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

-

Scott, J. S., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213. Available at: [Link]

-

RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

-

Lim, H., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 443-449. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 5. 2-Methyl-7-azaindole | C8H8N2 | CID 583066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 23612-48-8: 2-Methyl-7-azaindole | CymitQuimica [cymitquimica.com]

- 7. 2-Methyl-7-azaindole - Protheragen [protheragen.ai]

- 8. PubChemLite - 2-methyl-7-azaindole (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 9. 2-Methyl-7-azaindole|CAS 23612-48-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]

- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-pyrrolo[2,3-b]pyridine, an analogue of the well-studied 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and biological contexts. This guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental protocols for their determination, offering a framework for both the utilization and further investigation of this important molecule.

Core Physical Characteristics

The physical state and solubility of this compound are fundamental to its practical application in a laboratory setting. These properties dictate the choice of solvents for reactions, purification, and analytical procedures.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Off-white to yellow solid | |

| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol, dichloromethane, chloroform, and methanol.[1] | |

| Melting Point | Not definitively reported in readily available literature. | |

| Boiling Point | Not definitively reported in readily available literature. | |

| pKa | Not definitively reported in readily available literature. |

Experimental Determination of Physical Properties

The following sections detail robust methodologies for the experimental determination of key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the underlying scientific principles.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range. The capillary method is a widely adopted, reliable technique for this measurement.

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent, which could act as an impurity and affect the melting point.

-

Finely powder a small amount of the sample on a watch glass using a spatula. This ensures uniform heat transfer within the capillary tube.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary into the powdered sample, forcing a small amount of the material into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Caption: Workflow for Melting Point Determination.

pKa Determination: Understanding Ionization Behavior

The pKa value provides insight into the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems and for developing formulations. For compounds with a chromophore, UV-Vis spectrophotometry offers a sensitive method for pKa determination. The principle lies in the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule.

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, spanning a range that is expected to include the pKa of this compound. A range from pH 2 to 12 is generally a good starting point.

-

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent that is miscible with the buffer solutions (e.g., methanol or DMSO).

-

-

Sample Preparation for Measurement:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the pH and the compound's pKa.

-

-

UV-Vis Measurement:

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Caption: Workflow for pKa Determination via UV-Vis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.

-

Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer: Carefully transfer the filtered solution into a clean, dry NMR tube.

Based on the structure of this compound and data from similar compounds, the following proton signals are expected:

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.5 ppm.

-

Pyrrole Proton (C3-H): A singlet or a narrow multiplet in the aromatic region, expected around δ 6.2-6.5 ppm.

-

Pyridine Ring Protons: Three protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublets and doublets of doublets).

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. It may be observed in the downfield region (δ 10-12 ppm).

The ¹³C NMR spectrum will provide information on the carbon framework:

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

-

Pyrrole and Pyridine Carbons: A series of signals in the downfield region (δ 100-150 ppm). The carbon attached to the nitrogen in the pyridine ring will be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would include:

-

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and methyl): Bands just above and below 3000 cm⁻¹.

-

C=C and C=N Stretches (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 132.16.

Crystalline Structure

Conclusion

This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for researchers and drug development professionals working with this versatile heterocyclic scaffold. The methodologies described herein provide a robust framework for the accurate characterization of this and similar molecules, ensuring data integrity and facilitating its successful application in the advancement of chemical and pharmaceutical research.

References

-

Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Khaled, M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. Retrieved from [Link]

Sources

2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS number

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold has garnered significant attention for its versatile biological activities.[1] This guide focuses on a key derivative, This compound (CAS Number: 23612-48-8 ), a foundational building block in the synthesis of complex, high-value molecules, particularly kinase inhibitors.[2][3] Its unique electronic properties and structural rigidity make it an indispensable intermediate for developing novel therapeutics targeting a range of diseases from cancer to inflammatory disorders.[4][5] This document provides an in-depth analysis of its synthesis, reactivity, and critical applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of a starting material is a prerequisite for any successful synthetic campaign. The identity and purity of this compound are typically confirmed through a combination of spectroscopic and physical methods.

Table 1: Core Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23612-48-8 | [2] |

| Molecular Formula | C₈H₈N₂ | [6] |

| Molecular Weight | 132.16 g/mol | [7] |

| InChI Key | XDHFUUVUHNOJEW-UHFFFAOYSA-N | [6] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Melting Point | 140 °C |[7] |

Spectroscopic Profile:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is crucial for confirming the substitution pattern. The spectrum will characteristically show a singlet for the C2-methyl group, distinct aromatic protons for the pyridine and pyrrole rings, and a broad singlet for the N-H proton of the pyrrole ring.[6] ¹³C NMR will confirm the presence of eight distinct carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. The EIMS spectrum would show a prominent molecular ion peak [M+] corresponding to its mass.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A characteristic N-H stretching band for the pyrrole moiety would be observed, typically in the range of 3100-3500 cm⁻¹.[1]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, allowing for controlled, site-selective functionalization.

Synthetic Strategies

The 7-azaindole core can be constructed through various classical methods, often involving modifications of the Fischer-indole or Madelung syntheses.[8] These cyclization strategies are robust for creating a range of substituted pyrrolo[2,3-b]pyridines.

Below is a representative workflow for a common synthetic approach.

Caption: Generalized synthetic workflow for this compound.

Core Reactivity: A Guide to Functionalization

The reactivity of the 7-azaindole scaffold is dominated by the electron-rich pyrrole ring, making it susceptible to electrophilic attack.

-

Electrophilic Aromatic Substitution: Mechanistic studies and empirical data consistently show that electrophilic substitution reactions such as nitration, halogenation (bromination, iodination), and Mannich reactions occur predominantly at the C3 position .[8] This selectivity is a cornerstone of its synthetic utility, providing a reliable handle for introducing further complexity. The causality stems from the stability of the Wheland intermediate formed upon attack at C3, which better delocalizes the positive charge without disrupting the aromaticity of the adjacent pyridine ring.

-

N-Functionalization: The pyrrole nitrogen can be alkylated or acylated, though this often requires a strong base to deprotonate the N-H group first. Protecting this nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is a common strategy in multi-step syntheses to prevent side reactions and direct reactivity to other positions.[9]

-

Metal-Catalyzed Cross-Coupling: While the C3 position is reactive towards electrophiles, other positions on the scaffold can be functionalized using modern cross-coupling chemistry. By first installing a halide (e.g., at C4 or C5) on the pyridine ring of a precursor, Suzuki, Buchwald-Hartwig, or Sonogashira couplings can be employed to introduce aryl, amino, or alkynyl groups, respectively. This dual-reactivity profile is what makes the scaffold so powerful.[9][10]

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a validated and frequently employed intermediate in the synthesis of clinical candidates and marketed drugs. Its primary role is as a core fragment in the design of kinase inhibitors.

Table 2: Examples of Drug Candidates Incorporating the Scaffold

| Drug/Candidate Class | Target Kinase(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolotriazine Derivatives | VEGFR-2 | Oncology | [3] |

| Pyrrolopyridine Carboxamides | JAK1 | Autoimmune Diseases | [11] |

| Pyrrolopyridine Carboxamides | PDE4B | CNS Diseases | [12] |

| Pyrrolopyridine Derivatives | CDK8 | Colorectal Cancer | [13] |

| Pyrrolo[2,3-d]pyrimidines | CSF1R | Oncology, Inflammation |[10][14] |

Case Study: A Scaffold for Kinase Inhibition

The 7-azaindole core mimics the purine structure of ATP, allowing molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of kinases. The N-H and pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The C2-methyl group can provide beneficial steric interactions or be a vector for further modification.

The diagram below illustrates how the this compound core is integrated into a more complex inhibitor structure, highlighting its role as the central anchoring scaffold.

Caption: Logical workflow from core scaffold to a final drug candidate.

Experimental Protocols

Trustworthiness in chemical synthesis relies on detailed, reproducible protocols. The following are representative procedures for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of this compound

(This is a representative protocol based on established cyclization methodologies for 7-azaindoles)

-

Objective: To synthesize the title compound from a suitable pyridine precursor.

-

Methodology:

-

Step A (Alkylation): To a solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent like DMF, add K₂CO₃ (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add chloroacetone (1.1 eq) dropwise. The reaction is heated to 80 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).

-

Causality: K₂CO₃ acts as a base to facilitate the nucleophilic attack of the amino group on chloroacetone. DMF is a polar aprotic solvent that effectively solvates the ions.

-

-

Step B (Cyclization): Cool the reaction to room temperature. Add sodium tert-butoxide (2.0 eq) portion-wise. The reaction mixture is then heated to 110 °C for 8-12 hours.

-

Causality: A strong base is required to deprotonate the methyl group adjacent to the imine formed in situ, initiating an intramolecular cyclization to form the pyrrole ring.

-

-

Step C (Work-up & Purification): After cooling, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Step D (Purification): The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

-

Validation: Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to established literature values.[6]

Protocol 2: Regioselective Iodination at the C3-Position

-

Objective: To demonstrate the predictable electrophilic substitution at the C3 position.

-

Methodology:

-

Step A (Reaction Setup): Dissolve this compound (1.0 eq) in a mixture of DMF and water.

-

Step B (Reagent Addition): Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The reaction is stirred at room temperature.

-

Causality: NIS is a mild and effective source of an electrophilic iodine atom (I⁺), which readily attacks the electron-rich C3 position of the pyrrole ring.

-

-

Step C (Monitoring): Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Step D (Work-up): Upon completion, dilute the reaction mixture with water and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the product with ethyl acetate.

-

Step E (Purification): The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography to yield 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

-

-

Validation: The regiochemistry of the product is unequivocally confirmed by ¹H NMR, observing the disappearance of the C3-H proton signal.

Conclusion

This compound is a high-value scaffold whose importance in modern drug discovery cannot be overstated. Its straightforward synthesis, well-defined reactivity, and proven utility as a core fragment in numerous clinically relevant inhibitors make it a vital tool for medicinal chemists. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl-.

- ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- | 23612-48-8.

- CymitQuimica. 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, 2-methyl-.

- ChemicalBook. 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr.

- LookChem. Cas 824-51-1, 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE.

-

Aarhus, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4248. Available from: [Link]

- MedChemExpress. This compound.

- Pipzine Chemicals. This compound.

- Sigma-Aldrich. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4.

-

Herbert, R., & Wood, M. L. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 15, 2377-2384. Available from: [Link]

- Khaled, M. H. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry.

-

Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1598-1615. Available from: [Link]

-

Cherukupalli, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6524. Available from: [Link]

- MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

-

Al-Gharabli, S. I., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(30), 20015-20027. Available from: [Link]

-

Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243. Available from: [Link]

- ChemicalBook. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.

Sources

- 1. ajol.info [ajol.info]

- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- | 23612-48-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of 7-Azaindole Derivatives

Introduction: The 7-Azaindole Scaffold – A Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in modern drug discovery, valued for its unique structural and electronic properties.[1][2] As a bioisostere of the endogenous indole ring system, where the C7 carbon is replaced by a nitrogen atom, it offers distinct advantages in molecular design.[3] This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) while retaining the hydrogen bond donor of the pyrrole ring (N-H). This dual hydrogen-bonding capability allows 7-azaindole derivatives to form robust interactions with biological targets, particularly the hinge regions of protein kinases, making them exceptional candidates for kinase inhibitor development.[4][5]

The versatility of the 7-azaindole core has led to the development of a wide array of therapeutic agents with diverse biological activities.[1][6] Its derivatives have been successfully explored as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][6] The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor for melanoma, stands as a testament to the clinical success of this scaffold.[6] This guide provides an in-depth technical overview of the multifaceted biological activities of 7-azaindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The application of 7-azaindole derivatives in oncology is extensive and mechanistically diverse. These compounds target several key pathways essential for tumor growth, proliferation, and survival.

Mechanism: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[7] The 7-azaindole moiety is a "privileged fragment" for kinase inhibition due to its ability to form two key hydrogen bonds with the ATP-binding site's hinge region.[5]

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell survival and proliferation and is frequently hyperactivated in cancer.[7] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[5][7] The two nitrogen atoms of the 7-azaindole core can form two hydrogen bonds with the hinge residue Val882 of PI3Kγ, anchoring the inhibitor in the active site.[6][7] By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to the suppression of tumor cell growth.[7]

Part 3: Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

7-azaindole derivatives have shown significant promise as antimicrobial agents against both bacteria and fungi. S[8][9][10]tudies have reported their inhibitory effects against a range of Gram-positive and Gram-negative bacteria. N[9][11]otably, certain synthesized 7-azaindoles display potent activity against the yeast Cryptococcus neoformans, a significant opportunistic pathogen, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL.

[8]#### 3.2 Anti-inflammatory Mechanisms Chronic inflammation underlies many diseases. 7-azaindole derivatives can mitigate inflammation through at least two distinct mechanisms.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. W[12]hile COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. In-silico studies have designed novel chalcone derivatives of azaindole that show a good binding affinity for the COX-2 active site, suggesting their potential as selective COX-2 inhibitors.

[13][14]##### 3.2.2 Orai Channel Inhibition The Orai calcium channel is critical for the activation of immune cells. I[15]nhibition of this channel can suppress the release of pro-inflammatory mediators. A series of 7-azaindole derivatives were developed as potent Orai inhibitors, which were shown to inhibit IL-2 production in Jurkat T-cells. O[15]ne lead compound demonstrated efficacy in a preclinical model of allergen-induced asthma by reducing the number of eosinophils in bronchoalveolar lavage fluid (BALF).

[15]---

Part 4: Neuroprotective Potential in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by the progressive loss of neurons. A[16] key pathological event in AD is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils.

[17]#### 4.1 Targeting Amyloid-β Aggregation Researchers have designed and synthesized novel 7-azaindole derivatives specifically to prevent the pathological self-assembly of Aβ. B[17]y substituting the 3-position of the azaindole ring with groups like nitrile or piperidine, compounds were developed that effectively inhibit Aβ aggregation. T[17]hese modifications were also crucial for improving the physicochemical properties of the compounds to ensure they could penetrate the blood-brain barrier, a critical requirement for any CNS-acting drug. T[17]his line of research highlights the potential of the 7-azaindole scaffold in developing disease-modifying therapies for Alzheimer's.

Conclusion and Future Perspectives

The 7-azaindole scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique ability to engage in multiple hydrogen-bonding interactions has made it a particularly powerful core for the design of kinase inhibitors in oncology. However, its utility extends far beyond cancer to viral infections, microbial diseases, inflammation, and neurodegeneration.

Future research will likely focus on several key areas. The synthesis of new libraries of derivatives will continue, exploring substitutions at all positions of the ring to fine-tune activity and selectivity. A[18] deeper investigation into multi-target inhibitors, where a single 7-azaindole derivative can modulate several key nodes in a disease pathway, could lead to more effective therapies for complex conditions like cancer and Alzheimer's disease. Furthermore, optimizing the pharmacokinetic and safety profiles of these potent compounds will be critical for translating promising preclinical candidates into clinically successful drugs. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.

References

-

Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

-

Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Bentham Science. [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

-

(n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

-

Goud, B. S., et al. (n.d.). Azaindole Therapeutic Agents. PMC. [Link]

-

Wang, Y., et al. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

-

Bao, R., et al. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

-

(n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

-

Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]

-

Corvaisier, M., et al. (n.d.). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC - NIH. [Link]

-

Dhiman, N., & Dhiman, P. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

-

(n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]

-

Li, M., et al. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PMC - NIH. [Link]

-

Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

-

(n.d.). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. American Chemical Society. [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link]

-

Verbiscar, A. J. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Semantic Scholar. [Link]

-

Priyadarshini, L., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Archives of Biochemistry and Biophysics, 727, 109337. [Link]

-

Belasri, S., et al. (2022). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

-

Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]

-

(n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Saify, Z. S., et al. (2009). Synthesis of Some 7-Azaindol Derivatives as Potent Antimicrobial agents. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. [Link]

-

Saify, Z., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. ETDEWEB. [Link]

-

Saify, Z. S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. ResearchGate. [Link]

-

So, P., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. [Link]

-

Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 261-265. [Link]

-

Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278-7295. [Link]

-

Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1217-1222. [Link]

-

Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

-

(n.d.). Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. eurekaselect.com. [Link]

-

Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Giles, D., & Saiprabha, V. N. (2018). Azaindole Derivatives as COX-2 Inhibitors: An In-silico Approach. Amrita Vishwa Vidyapeetham. [Link]

-

Hassan, S. F., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]

-

Giles, D., & Saiprabha, V. N. (2018). Azaindole Derivatives as COX-2 Inhibitors: An in silico Approach. Asian Journal of Organic & Medicinal Chemistry, 3(2), 34-40. [Link]

-

Remião, M. H., et al. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]

-

(n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

-

Khan, I., et al. (n.d.). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. National Institutes of Health. [Link]

-

De Clercq, E. (n.d.). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. National Institutes of Health. [Link]

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjsir.org [pjsir.org]

- 10. researchgate.net [researchgate.net]